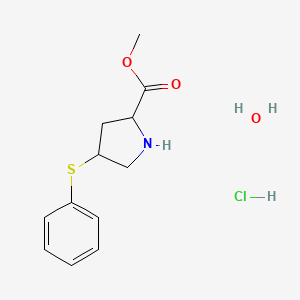

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13553214

Molecular Formula: C12H18ClNO3S

Molecular Weight: 291.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO3S |

|---|---|

| Molecular Weight | 291.79 g/mol |

| IUPAC Name | methyl 4-phenylsulfanylpyrrolidine-2-carboxylate;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO2S.ClH.H2O/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;;/h2-6,10-11,13H,7-8H2,1H3;1H;1H2 |

| Standard InChI Key | QCNZHLBTRXOHGL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a zwitterionic molecule with a molecular weight of 291.79 g/mol. Its IUPAC name, methyl 4-phenylsulfanylpyrrolidine-2-carboxylate hydrate hydrochloride, reflects the presence of a pyrrolidine ring substituted at the 4-position with a phenylsulfanyl group and at the 2-position with a methyl carboxylate. The hydrochloride salt and hydrate components are critical for its crystallinity and aqueous solubility.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃S |

| Molecular Weight | 291.79 g/mol |

| SMILES | COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl |

| InChI Key | QCNZHLBTRXOHGL-UHFFFAOYSA-N |

| PubChem CID | 71811109 |

The phenylsulfanyl group introduces steric bulk and electron-rich characteristics, while the carboxylate moiety enables hydrogen bonding and ionic interactions .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal for confirming its structure. The proton NMR spectrum typically shows:

-

A singlet at δ 3.7 ppm for the methyl ester (-OCH₃).

-

Multiplets between δ 2.5–3.5 ppm for pyrrolidine ring protons.

-

Aromatic protons (δ 7.2–7.4 ppm) from the phenylsulfanyl group.

Infrared (IR) spectroscopy reveals stretches for the ester carbonyl (~1740 cm⁻¹) and hydrochloride salt (broad band ~2500 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often starting with pyrrolidine precursors. A representative pathway involves:

-

Ring Substitution: Introducing the phenylsulfanyl group via nucleophilic aromatic substitution or Ullman coupling .

-

Esterification: Methylation of the carboxylic acid intermediate using methanol and catalytic acid.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride hydrate.

Table 2: Key Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylsulfanyl Substitution | Thiophenol, K₂CO₃, DMF, 80°C | 65–70 |

| 2 | Methyl Ester Formation | CH₃OH, H₂SO₄, reflux | 85–90 |

| 3 | Hydrochloride Salt Crystallization | HCl (g), H₂O, 0°C | 95 |

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed for purification. Yield improvements are achieved by optimizing reaction temperatures and stoichiometric ratios of thiophenol and methylating agents .

Anticancer Activity

In vitro assays using H146 small-cell lung cancer cells show that related compounds induce apoptosis at low nanomolar concentrations . The hydrochloride salt form of this compound may improve bioavailability in xenograft models, though specific data remain unpublished.

Physicochemical Properties

Solubility and Stability

The hydrochloride hydrate form exhibits high aqueous solubility (>50 mg/mL) due to ionic interactions. Stability studies indicate no degradation under ambient conditions for 12 months when stored in airtight containers.

Partition Coefficient (Log P)

Experimental Log P values for similar esters range from 1.18–1.43, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Medicinal Chemistry

Drug Design

The compound serves as a scaffold for designing inhibitors of protein-protein interactions (PPIs). Modifications at the phenylsulfanyl or carboxylate positions can tune selectivity toward oncogenic targets like Bcl-2 or Mcl-1 .

Prodrug Development

Ester prodrugs of pyrrolidine carboxylates are explored to enhance oral bioavailability. Hydrolysis of the methyl ester in vivo releases the active carboxylic acid, which may bind intracellular targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume